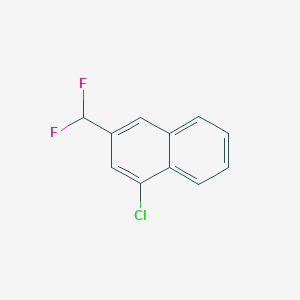![molecular formula C11H22N2O2 B11887088 1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and an ethyl linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminocyclobutyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(1-aminocyclobutyl)ethanol→tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminocyclobutyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild heating or catalytic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminocyclobutyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with different nucleophiles.
科学的研究の応用
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed as a stabilizer in certain chemical formulations.
作用機序
The mechanism of action of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required. The compound can also interact with enzymes and other biological targets, potentially inhibiting their activity by forming stable carbamate adducts.
類似化合物との比較
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(aminocyclopropyl)ethyl)carbamate
Uniqueness:
- The presence of the aminocyclobutyl moiety distinguishes tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate from other similar compounds. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl N-[2-(1-aminocyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-7-11(12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) |
InChIキー |
PUMOACJUQWIUCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)







![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)



![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)
